(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide
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Overview
Description
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide is a natural product found in Lindackeria dentata with data available.
Scientific Research Applications
Enantioconvergent Synthesis Routes
Gill and Rickards (1982) explored the inversion of alcohol configurations in hydroxycyclopentenone and cyclopentenol intermediates, derived from (1S,4S)-3.5,5-trichloro-1,4-dihydroxycyclopent-2-ene-1-carboxylic acid, leading to 2-substituted (4R)-4-hydroxycyclopent-2-enone derivatives. These derivatives are significant as chiral intermediates in prostanoid synthesis, demonstrating an enantioconvergent route from phenol (Gill & Rickards, 1982).
Efficient One-Pot Synthesis
Edwards and Rubin (2016) developed a cost-efficient method for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides. This one-pot protocol is applicable for the preparation of sensitive products with a reactive, unsubstituted strained double bond (Edwards & Rubin, 2016).
Chiral Prostanoid Intermediates
Gill and Rickards (1981) described the preparation of (4S)-4-(t-Butyldimethylsilyloxy)-3-chlorocyclopent-2-enone from phenol, which leads to 3-substituted (4s)-4-hydroxycyclopent-2-enone derivatives. These derivatives are key intermediates in prostaglandin and prostanoid synthesis, showcasing the efficiency and versatility of their synthetic route (Gill & Rickards, 1981).
Novel Polyketide Synthesis
She et al. (2022) isolated new carboxamides and a new polyketide from the sponge-derived fungus Arthrinium sp. SCSIO 41421. The structures, including absolute configurations, were determined by NMR, MS spectroscopic analyses, and other methods. This study highlights the potential of natural products in synthesizing novel compounds (She et al., 2022).
Properties
CAS No. |
133071-13-3 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C6H9NO3/c7-5(9)6(10)2-1-4(8)3-6/h1-2,4,8,10H,3H2,(H2,7,9)/t4-,6+/m0/s1 |
InChI Key |
OTFXVMDBYXRDHC-UJURSFKZSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@@]1(C(=O)N)O)O |
SMILES |
C1C(C=CC1(C(=O)N)O)O |
Canonical SMILES |
C1C(C=CC1(C(=O)N)O)O |
Synonyms |
2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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